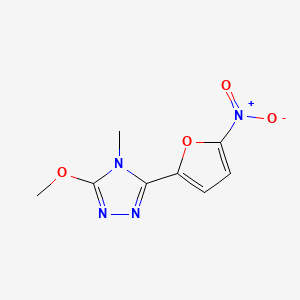
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique structure, which includes a nitrofuryl group, a methoxy group, and a methyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the nitration of ethyl malonate to produce ethyl 2,2-dinitroacetate, which is then condensed with acetaldehyde in the presence of sodium azide (NaN₃) to yield the desired triazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- involves its interaction with biological targets through hydrogen bonding and dipole interactions. The nitrofuryl group is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional functional groups.
4-Amino-5-nitro-1,2,3-triazole: Similar in structure but with an amino group instead of a methoxy group.
Fluconazole: A triazole antifungal drug with a different substitution pattern on the triazole ring
Uniqueness
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrofuryl group, in particular, enhances its antimicrobial activity compared to other triazole derivatives .
Propiedades
Número CAS |
41735-57-3 |
|---|---|
Fórmula molecular |
C8H8N4O4 |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
3-methoxy-4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O4/c1-11-7(9-10-8(11)15-2)5-3-4-6(16-5)12(13)14/h3-4H,1-2H3 |
Clave InChI |
KKLWAASLUXMNAA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1OC)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


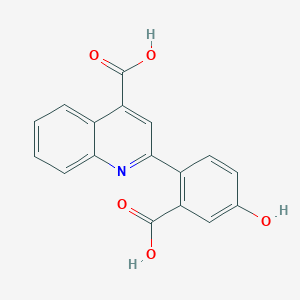
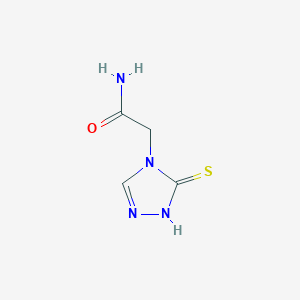

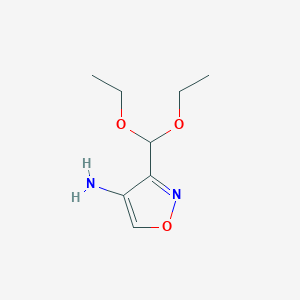
![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
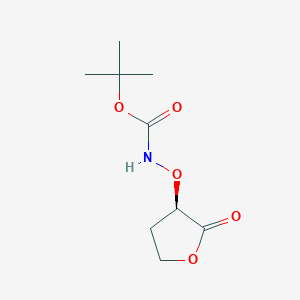
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)

![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)

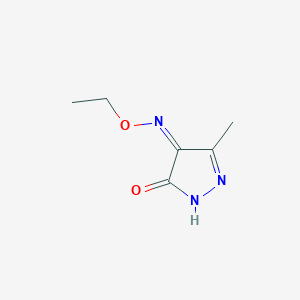
![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
